Product packaging for 3-(3-Phenylpropyl)pyridine 1-oxide(Cat. No.:)

3-(3-Phenylpropyl)pyridine 1-oxide

Cat. No.: B12507115
M. Wt: 213.27 g/mol
InChI Key: GXVPMMFDDIQTDZ-UHFFFAOYSA-N
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Description

Pyridine (B92270) 1-oxides, also known as pyridine N-oxides, are a class of heterocyclic compounds derived from pyridine through the oxidation of the nitrogen atom. wikipedia.org This structural modification significantly alters the electronic properties of the pyridine ring, leading to unique reactivity and a wide range of applications that distinguish them from their parent pyridine counterparts. scripps.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO B12507115 3-(3-Phenylpropyl)pyridine 1-oxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

1-oxido-3-(3-phenylpropyl)pyridin-1-ium

InChI

InChI=1S/C14H15NO/c16-15-11-5-10-14(12-15)9-4-8-13-6-2-1-3-7-13/h1-3,5-7,10-12H,4,8-9H2

InChI Key

GXVPMMFDDIQTDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=C[N+](=CC=C2)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 3 3 Phenylpropyl Pyridine 1 Oxide and Analogues

Direct N-Oxidation Approaches to Pyridine (B92270) Systems

The most common and direct route to pyridine N-oxides involves the oxidation of the corresponding pyridine derivative. This approach is favored for its atom economy and the ready availability of a wide range of substituted pyridines. The choice of oxidant and reaction conditions is crucial for achieving high yields and selectivity, especially when sensitive functional groups are present in the substrate.

Peracid-Mediated Oxidation Protocols

Peroxy acids, or peracids, are classic and highly effective reagents for the N-oxidation of pyridines. orgsyn.org Among the various peracids, meta-chloroperoxybenzoic acid (m-CPBA) is widely utilized due to its commercial availability, stability, and high reactivity. nih.govtandfonline.comgoogle.com The reaction is typically carried out in a chlorinated solvent, such as dichloromethane (B109758), at or below room temperature. google.com The mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peracid.

A study comparing different reagents for the N-oxidation of several 3-substituted pyridines found that m-CPBA consistently provided the best yields. tandfonline.com For instance, the oxidation of 3-chloropyridine (B48278) and 4-cyanopyridine (B195900) with m-CPBA in dichloromethane at room temperature for 24 hours resulted in the complete conversion to their respective N-oxides. google.com Aspartic acid-derived peracids have also been employed in catalytic, asymmetric N-oxidation of pyridines, offering a route to optically enriched chiral pyridine frameworks. nih.gov

Table 1: Comparison of Peracid Reagents for Pyridine N-Oxidation

Peracid ReagentTypical SubstrateTypical ConditionsAdvantagesDisadvantages
m-Chloroperoxybenzoic acid (m-CPBA)Various substituted pyridinesDichloromethane, 0°C to rtHigh yields, commercially available, good general applicability. tandfonline.comgoogle.comCan lead to over-oxidation or side reactions with sensitive functional groups.
Peracetic acidPyridineAcetic acid, 85°CInexpensive, suitable for large-scale synthesis. orgsyn.orgRequires elevated temperatures, potential for side reactions.
Aspartic acid-derived peracidsbis(Pyridine) substratesCatalytic, with carbodiimide (B86325) activationEnables enantioselective N-oxidation. nih.govLimited to specific substrate types for high enantioselectivity.

Hydrogen Peroxide-Based Oxidative Systems

Hydrogen peroxide (H₂O₂) is an attractive oxidant due to its low cost and the generation of water as the only byproduct. nih.gov However, its direct reaction with pyridines is often slow and requires activation, typically through the use of catalysts or by forming a more reactive peracid in situ. nih.govbme.hu

A variety of catalytic systems have been developed to activate hydrogen peroxide for the N-oxidation of pyridines. These systems often involve metal-based catalysts or the use of anhydrides to form peracids in situ.

Metal-Based Catalysis: Transition metal complexes, such as those involving rhenium, molybdenum, and titanium, have proven to be effective catalysts. Methyltrioxorhenium (MTO) is a highly active catalyst that can promote the N-oxidation of pyridines with H₂O₂ in high yields, even at low catalyst loadings (0.2-0.5 mol%). arkat-usa.org This system is particularly effective for 3- and 4-substituted pyridines. arkat-usa.org Another notable system employs a giant polyoxomolybdate ({Mo132}) catalyst, which facilitates the oxidation of various pyridines and quinolines at room temperature in a mixed solvent of water and ethanol, with the catalyst being reusable. rsc.org Titanium silicalite (TS-1) has also been used as a heterogeneous catalyst in a packed-bed microreactor, allowing for a continuous and safe N-oxidation process with H₂O₂. organic-chemistry.org

Anhydride (B1165640) Catalysis: The in situ formation of peracids from carboxylic anhydrides and H₂O₂ offers a metal-free alternative for pyridine N-oxidation. nih.govrsc.org Maleic anhydride and its derivatives have been shown to be effective catalysts. nih.govrsc.orgresearchgate.net The catalytic cycle involves the formation of a peracid from the anhydride, which then oxidizes the pyridine. The resulting dicarboxylic acid is subsequently dehydrated back to the anhydride. nih.gov The choice of anhydride can be tailored to the electronic properties of the pyridine substrate; for instance, 2,3-dimethylmaleic anhydride (DMMA) is effective for electron-rich pyridines, while 1-cyclohexene-1,2-dicarboxylic anhydride (CHMA) is better suited for electron-deficient pyridines. nih.govrsc.orgresearchgate.net Polymer-supported maleic anhydride has also been developed as a recyclable catalyst for this transformation. rsc.orgresearchgate.net

Table 2: Selected Catalytic Hydrogen Peroxide Systems for Pyridine N-Oxidation

CatalystOxidantTypical ConditionsKey Features
Methyltrioxorhenium (MTO)H₂O₂Catalytic MTOHigh yields for 3- and 4-substituted pyridines. arkat-usa.org
{Mo132} (Polyoxomolybdate)H₂O₂Water/ethanol, room temp.Reusable catalyst, mild conditions. rsc.org
Titanium Silicalite (TS-1)H₂O₂Methanol, microreactorContinuous flow process, enhanced safety. organic-chemistry.org
Maleic Anhydride DerivativesH₂O₂Various solventsMetal-free, tunable for different pyridines. nih.govrsc.orgresearchgate.net
Polymer-supported Maleic AnhydrideH₂O₂HeatRecyclable catalyst. rsc.orgresearchgate.net

Utilization of Alternative Oxidation Reagents and Systems (e.g., Dimethyldioxirane, Oxaziridines, Potassium Peroxymonosulfate)

Beyond peracids and catalyzed hydrogen peroxide, other oxidizing agents have been successfully employed for the N-oxidation of pyridines, each with its own set of advantages.

Dimethyldioxirane (DMDO): Generated in situ from acetone (B3395972) and potassium peroxymonosulfate (B1194676) (Oxone), DMDO is a powerful yet selective oxidant. wikipedia.org It effectively oxidizes pyridines to their N-oxides, often quantitatively, under mild conditions. researchgate.net The reaction byproduct is acetone, which is volatile and easily removed. wikipedia.org The oxidation of 2-substituted pyridines with DMDO has been studied, revealing that the reaction is sensitive to steric effects. researchgate.net

Oxaziridines: These three-membered heterocyclic compounds containing an N-O bond are effective oxygen transfer reagents. wikipedia.org N-Sulfonyloxaziridines, such as the Davis reagent (2-(phenylsulfonyl)-3-phenyloxaziridine), are particularly useful. organic-chemistry.orgwikipedia.org While primarily used for other oxidations, they can also oxidize nitrogen-containing heterocycles. arkat-usa.orgresearchgate.net The synthesis of oxaziridines themselves often involves the oxidation of imines with reagents like m-CPBA or Oxone. acs.orgatamanchemicals.com

Potassium Peroxymonosulfate (Oxone®): This stable, commercially available solid is a versatile oxidant. nih.govorganic-chemistry.orgwikipedia.org Its active component is potassium peroxymonosulfate (KHSO₅). nih.govwikipedia.org Oxone is often used to generate more reactive species in situ, such as DMDO from acetone, but it can also directly participate in oxidation reactions. wikipedia.orgatamanchemicals.com For example, it can be used to oxidize acridine (B1665455) to acridine-N-oxide. atamanchemicals.comwikipedia.org

De Novo Syntheses of Pyridine N-Oxide Frameworks

While direct oxidation is the most common route, constructing the pyridine N-oxide ring from acyclic precursors, known as de novo synthesis, offers an alternative strategy, particularly for accessing highly substituted or complex structures that might be difficult to obtain otherwise. scripps.eduillinois.edu

Cycloaddition Reactions for N-Oxide Formation

Cycloaddition reactions represent a powerful tool in the de novo synthesis of heterocyclic systems. While less common for the direct synthesis of simple pyridine N-oxides, certain cycloaddition strategies can lead to precursors that are then converted to the target N-oxide. For instance, Diels-Alder-like reactions involving dienes or enynes with nitriles, often catalyzed by transition metals, can construct the pyridine core. illinois.edu Subsequent oxidation would then yield the corresponding N-oxide. More directly, some cycloaddition reactions involving nitroso compounds or other nitrogen- and oxygen-containing dienophiles can, in principle, lead to heterocyclic frameworks that either are or can be readily transformed into pyridine N-oxides.

Ring Transformation Strategies Leading to Pyridine N-Oxides

One notable strategy involves the ring transformation of isoxazoles. Research has shown that isoxazoles can react with enamines in an inverse electron-demand hetero-Diels-Alder reaction. rsc.orgrsc.org This process, often facilitated by a Lewis acid such as titanium tetrachloride (TiCl₄), proceeds through a [4+2] cycloaddition to form an oxaza-[2.2.1]-bicyclic intermediate. Subsequent ring-opening of this intermediate can lead to the formation of a pyridine N-oxide. rsc.orgrsc.orgresearchgate.net The final step often involves in-situ reduction to yield the corresponding pyridine, but the pyridine N-oxide exists as a crucial intermediate in the reaction pathway. rsc.orgrsc.org

Another sophisticated method is the rhodium carbenoid-induced ring expansion of isoxazoles. This transformation allows for the synthesis of highly functionalized pyridines from isoxazoles and vinyldiazomethanes. nih.gov The reaction likely proceeds through the formation of an ylide intermediate, followed by a ring expansion and subsequent rearrangement to a dihydropyridine, which can then be oxidized to the pyridine. nih.gov While this method primarily yields pyridines, the manipulation of reaction conditions and intermediates presents a potential route to isolate pyridine N-oxide analogues.

These ring transformation strategies are powerful tools for creating diverse pyridine N-oxide structures that may not be readily accessible through direct oxidation of a pre-existing pyridine ring.

Functionalization of Precursor Pyridines to Yield N-Oxides

The most common and direct route to pyridine N-oxides is the oxidation of the corresponding pyridine precursor. This section details the preparation of the specific precursor, 3-(3-phenylpropyl)pyridine (B167802), and the subsequent regioselective conversion to its N-oxide.

Preparation of the Pyridine Precursor: 3-(3-Phenylpropyl)pyridine

The synthesis of 3-(3-phenylpropyl)pyridine is a critical first step. While various methods exist for creating carbon-carbon bonds to a pyridine ring, a common approach involves coupling reactions. A representative synthesis can be achieved through a transition-metal-catalyzed cross-coupling reaction, for instance, a Suzuki or Negishi coupling, between a suitable 3-halopyridine and a phenylpropyl organometallic reagent.

Alternatively, a Grignard-based approach can be employed. The reaction of a 3-pyridyl Grignard reagent with a 3-phenylpropyl halide, or the reaction of a phenylpropyl Grignard reagent with a 3-halopyridine, in the presence of a suitable catalyst, can yield the desired product. The resulting 3-(3-phenylpropyl)pyridine is a liquid at room temperature. semanticscholar.org

Characterization Data for 3-(3-Phenylpropyl)pyridine: semanticscholar.org

Appearance: Colorless oil

¹H NMR (500 MHz, CDCl₃) δ: 8.49 (br, 2H), 7.51 (dt, J = 7.8, 1.8 Hz, 1H), 7.33-7.30 (m, 2H), 7.24-7.20 (m, 4H), 2.70-2.66 (m, 4H), 2.02-1.96 (m, 2H)

¹³C NMR (125 MHz, CDCl₃) δ: 150.0, 147.4, 141.7, 137.4, 135.8, 128.4, 125.9, 123.3, 35.3, 32.6, 32.5

Regioselective Conversion of Substituted Pyridines to N-Oxides

The conversion of a substituted pyridine to its N-oxide is an oxidation reaction. The nitrogen atom in the pyridine ring is a nucleophilic center and can be oxidized by various reagents. For 3-substituted pyridines, like 3-(3-phenylpropyl)pyridine, the oxidation occurs selectively at the nitrogen atom without affecting the alkyl or aryl groups under appropriate conditions.

The choice of oxidizing agent is crucial for achieving high yields and purity. Common reagents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in acetic acid. arkat-usa.orgchemtube3d.com For 3-substituted pyridines, m-CPBA has been reported to provide the highest yields compared to other oxidants. arkat-usa.org The reaction is typically carried out in a chlorinated solvent like dichloromethane at or below room temperature.

A scalable and safer industrial process has been developed using an m-CPBA-ammonia system, which facilitates the isolation of the pyridine N-oxide in high purity and quantitative yield. acs.org The process involves the initial oxidation with m-CPBA, followed by neutralization and removal of the resulting meta-chlorobenzoic acid using gaseous ammonia. acs.org

The table below summarizes common oxidation conditions for converting substituted pyridines to their N-oxides.

Oxidizing SystemSubstrate TypeSolventTypical ConditionsYieldReference
m-CPBA3-Substituted PyridinesDichloromethane0°C to Room TempHigh arkat-usa.org
H₂O₂ / Acetic AcidGeneral PyridinesAcetic Acid70-80°CGood chemtube3d.com
H₂O₂ / Methyltrioxorhenium (MTO)3- and 4-Substituted PyridinesDichloromethaneRoom TempHigh arkat-usa.org
m-CPBA / NH₃(g)General Pyridines/QuinolinesEthyl Acetate0-5°C then quenchQuantitative acs.org

The resulting 3-(3-Phenylpropyl)pyridine 1-oxide is a stable, solid compound. The N-oxide functionality significantly alters the electronic distribution within the pyridine ring, making the positions ortho and para to the nitrogen atom (positions 2, 4, and 6) more electron-deficient and susceptible to nucleophilic attack. This enhanced reactivity is a key feature exploited in the further functionalization of pyridine N-oxides. chemtube3d.com

Chemical Reactivity and Mechanistic Investigations of 3 3 Phenylpropyl Pyridine 1 Oxide

Electrophilic Reactivity Profiles of Pyridine (B92270) N-Oxides

The N-oxide group significantly influences the electrophilic reactivity of the pyridine ring. It acts as a strong activating group, directing incoming electrophiles to specific positions.

Electrophilic Aromatic Substitution (EAS) Regioselectivity (C-2, C-4)

The N-oxide moiety in pyridine N-oxides enhances the electron density of the pyridine ring through resonance, making it more susceptible to electrophilic attack than pyridine itself. This activation, however, is not uniform across all positions. The oxygen atom can donate a lone pair of electrons to the ring, increasing electron density primarily at the C-2 (ortho) and C-4 (para) positions. This is illustrated by the resonance structures where a negative charge is delocalized onto these carbons.

It is important to note that under strongly acidic conditions, the oxygen atom of the N-oxide can be protonated. The resulting pyridinium (B92312) species is strongly deactivated towards electrophilic attack, and if substitution does occur, it is directed to the C-3 (meta) position, similar to the reactivity of pyridine in acidic media. youtube.com

O-Alkylation Reactions at the N-Oxide Moiety

The oxygen atom of the pyridine N-oxide is nucleophilic and readily reacts with electrophiles, particularly alkylating agents. This O-alkylation results in the formation of an N-alkoxypyridinium salt. youtube.com This reaction is a key step in many functionalizations of the pyridine ring.

The general mechanism involves the attack of the N-oxide oxygen on the electrophilic carbon of the alkylating agent (e.g., an alkyl halide), leading to the displacement of the leaving group. This process is a standard SN2 reaction where the N-oxide acts as the nucleophile. A photocatalyzed ortho-alkylation of pyridine N-oxide with alkynes has also been developed, where the pyridine N-oxide serves as both a redox auxiliary and a radical acceptor. nih.gov

Nucleophilic Reactivity Profiles of Pyridine N-Oxides

The N-oxide group also profoundly impacts the susceptibility of the pyridine ring to nucleophilic attack, often requiring activation of the N-oxide itself.

Nucleophilic Aromatic Substitution (SNAr) on Activated N-Oxides

While the pyridine ring itself is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), the N-oxide group further enhances this reactivity, particularly at the C-2 and C-4 positions. stackexchange.comyoutube.comyoutube.com This is because the N-oxide group helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. stackexchange.compearson.com The negative charge can be delocalized onto the electronegative oxygen atom, which is a significant stabilizing factor. stackexchange.com

For SNAr to occur, a good leaving group must be present at the C-2 or C-4 position. However, a more common strategy involves the activation of the N-oxide itself. Treatment of a pyridine N-oxide with an activating agent, such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂), converts the N-oxide into a good leaving group. A subsequent attack by a nucleophile at the C-2 or C-4 position leads to substitution and loss of the activated N-oxide group.

A general one-pot procedure for the synthesis of 2-substituted pyridines from the corresponding pyridine-N-oxides and various nucleophiles has been developed using the phosphonium (B103445) salt, PyBroP, for substrate activation. acs.org While SNAr reactions on pyridines generally favor substitution at C-4 over C-2, the outcome can be highly dependent on the nucleophile and reaction conditions. echemi.com

Reaction Pathways Involving Hydride Elimination

Pyridine N-oxides can react with organometallic reagents, such as Grignard reagents or organolithium compounds, in reactions that can involve hydride elimination. The nucleophilic carbon of the organometallic reagent typically attacks the C-2 position of the pyridine N-oxide ring. youtube.com The initial adduct can then undergo a rearomatization step.

One common pathway involves the elimination of a hydride ion (H⁻). This process is often facilitated by an oxidizing agent present in the reaction mixture or by a subsequent workup step. The driving force for the elimination is the restoration of the aromaticity of the pyridine ring.

Quantitative Assessment of Nucleophilicity of Pyridine N-Oxides

The nucleophilicity of pyridine N-oxides can be quantitatively assessed using various scales, with Mayr's nucleophilicity scale being one of the most comprehensive. uni-muenchen.deprinceton.edu This scale is based on the equation:

log k = s(N + E)

where k is the rate constant, s is a nucleophile-specific parameter, N is the nucleophilicity parameter, and E is the electrophilicity parameter. uni-muenchen.de Pyridine N-oxides are generally found to be more nucleophilic than the corresponding pyridines. scripps.edumdpi.com

The Mayr database includes nucleophilicity parameters for a wide range of compounds, allowing for the prediction of reaction rates. nih.govlmu.de For example, multivariate linear regression analysis has been used to develop a model that can predict the nucleophilicity parameter N for various classes of nucleophiles, including pyridines. nih.gov This quantitative approach is invaluable for understanding and predicting the chemical behavior of pyridine N-oxides in nucleophilic reactions.

Rearrangement Reactions and Their Mechanisms

The architecture of pyridine N-oxides lends itself to fascinating molecular reorganizations. These reactions, often proceeding through concerted or stepwise pathways, are powerful tools for synthesizing complex molecular structures.

digitellinc.comdigitellinc.com-Sigmatropic Rearrangements in N-Oxides

A digitellinc.comdigitellinc.com-sigmatropic rearrangement is a type of pericyclic reaction where a sigma bond migrates across a pi-system of six atoms, reorganizing the molecular framework. nih.govlibretexts.org In the context of pyridine N-oxides, these rearrangements are particularly useful for functionalizing the pyridine ring. A classic example involves the rearrangement of allyloxy or vinyloxy groups attached to the N-oxide oxygen.

The general mechanism for a digitellinc.comdigitellinc.com-sigmatropic rearrangement, such as the Claisen rearrangement, involves a concerted, thermally or Lewis-acid-activated process that proceeds through a cyclic, six-membered transition state. libretexts.orgresearchgate.netlibretexts.org For N-oxide derivatives, the reaction often begins with the O-alkylation or O-acylation of the pyridine N-oxide. For instance, an N-aryl-O-vinylhydroxylamine intermediate, formed in situ, can undergo a rapid digitellinc.comdigitellinc.com-sigmatropic rearrangement. acs.org This process has been applied in the synthesis of complex heterocyclic structures like azaindoles. acs.org

A notable application is the reaction of aza-arene N-oxides with O-vinylhydroxylamines. This process involves an initial N-arylation, which then triggers a cascade including a digitellinc.comdigitellinc.com-sigmatropic rearrangement, rearomatization, and cyclization to yield functionalized azaindolines. acs.org Similarly, the acylation of 2-benzylpyridine (B1664053) N-oxides can be followed by an in-situ digitellinc.comdigitellinc.com-sigmatropic rearrangement. acs.org These reactions highlight the versatility of the N-oxide group in facilitating complex bond reorganizations.

Theoretical and Experimental Studies of Oxaziridine (B8769555) Intermediates

The photochemistry of pyridine N-oxides has been a subject of extensive study, with a central point of discussion being the role of oxaziridine intermediates. wur.nl Oxaziridines are three-membered heterocyclic molecules containing oxygen, nitrogen, and carbon. wikipedia.org It has long been proposed that irradiation of heteroaromatic N-oxides leads to the formation of a transient oxaziridine, which then rearranges to the final photoproducts. wur.nl

However, the direct observation or isolation of these oxaziridine intermediates derived from aromatic N-oxides has proven elusive, leading to a scientific debate about their precise nature. wur.nl Several possibilities have been considered:

The oxaziridines are too thermally unstable to be isolated.

They are photochemically unstable under the reaction conditions, breaking down as quickly as they are formed.

They exist only as short-lived transition states rather than true intermediates.

An entirely different mechanism that does not involve an oxaziridine intermediate is at play. wur.nl

Experimental evidence from laser flash photolysis studies on isoquinoline (B145761) N-oxides suggested that the formation of the product (isocarbostyril) occurred within nanoseconds, challenging the idea of a discrete, longer-lived oxaziridine intermediate. wur.nl Theoretical studies have also been employed to investigate the energy landscape of these transformations. While the oxidation of imines is a standard method for synthesizing stable oxaziridines, the analogous intermediates from N-oxides remain a topic of mechanistic inquiry. wikipedia.orgacs.orgrowan.edu

Oxidation and Reduction Chemistry of the N-Oxide Functionality

The N-oxide group in 3-(3-phenylpropyl)pyridine (B167802) 1-oxide is a pivotal functional group that can be readily removed or harnessed to mediate other chemical transformations. Its ability to accept or donate an oxygen atom, or to participate in electron transfer processes, defines a significant portion of its chemical reactivity.

Reductive Deoxygenation Strategies for Pyridine N-Oxides

The conversion of a pyridine N-oxide back to its parent pyridine is a fundamental and often necessary step in synthetic sequences, especially after the N-oxide has been used to direct functionalization of the pyridine ring. rsc.org A variety of methods have been developed for this reductive deoxygenation, ranging from classical reagents to modern catalytic systems.

These strategies offer a range of options to chemists, allowing for the selection of a method based on factors like chemoselectivity, cost, and environmental impact. For example, catalytic hydrogenation is inexpensive but may reduce other functional groups, while reagents like phosphorus trichloride (B1173362) offer high chemoselectivity under mild conditions. youtube.com Modern photocatalytic methods provide green alternatives that operate under ambient conditions. nih.govacs.orgchemrxiv.org

MethodReagents/CatalystConditionsKey FeaturesReference
Catalytic HydrogenationH₂, Pd/C (or other catalysts)VariesInexpensive, but may lack chemoselectivity. youtube.com
Phosphorus ReagentsPCl₃Room temperatureHighly chemoselective and fast. youtube.com
Metal ReductionZinc, Ammonium SaltsVariesFast and chemoselective, tolerates formyl groups. youtube.com
Palladium-Catalyzed Transfer Oxidation[Pd(OAc)₂]/dppf, Et₃N140–160 °C (Microwave or conventional)Tolerates many functional groups; avoids overreduction. organic-chemistry.org
Sustainable Iodide/Formic Acid SystemMgI₂, Formic AcidVariesMetal-free, uses formic acid as reductant and solvent. rsc.org
Photocatalytic Deoxygenation[Re(4,4′-tBu-bpy)(CO)₃Cl], DIPEAVisible light, ambient temperatureMild conditions, part of a versatile system. nih.govchemrxiv.org
Visible Light-Induced DeoxygenationThioxanthone (TX), TfOHVisible light (450–460 nm LEDs)Metal-free photocatalytic system. acs.org

Electron Transfer Processes and Radical Chemistry (e.g., Hydrogen Atom Transfer (HAT) Reagents)

Beyond simple deoxygenation, the N-oxide functionality can participate in more complex redox processes involving single-electron transfer (SET) and radical intermediates. digitellinc.comnih.gov Recently, pyridine N-oxides have been identified as effective Hydrogen Atom Transfer (HAT) reagents, particularly in photochemical contexts. rsc.orgchemrxiv.org

In these processes, the pyridine N-oxide can be excited or interact with a photocatalyst to generate a highly reactive pyridine N-oxy radical via a single-electron oxidation event. nih.gov This radical species is a potent hydrogen abstractor and can facilitate the functionalization of otherwise unreactive C–H bonds, including those in alkanes. digitellinc.comdntb.gov.ua The mechanism often involves the formation of an electron-donor-acceptor (EDA) complex between the substrate and the N-oxide, which can preclude the need for an external photocatalyst. rsc.orgchemrxiv.org This reactivity opens up new avenues for C–H functionalization that are complementary to traditional methods. The tunability of the electronic properties of the pyridine N-oxide ring allows for the modulation of the reactivity of the corresponding N-oxy radical. digitellinc.com

Electrochemical Reduction Mechanisms

Electrochemical methods offer a reagent-free and highly controllable approach to the reduction of pyridine N-oxides. researchgate.net These methods utilize an electric current to drive the deoxygenation reaction under mild conditions. The general process involves the transfer of electrons from a cathode to the N-oxide substrate.

The electrochemical reduction of pyridine N-oxides can be performed in an undivided cell with simple electrodes (e.g., carbon and platinum). researchgate.netresearchgate.net The reduction potential for pyridine N-oxide to pyridine is approximately -1.04 V vs. SHE. nih.govchemrxiv.org Mechanistic proposals suggest that the reaction may be initiated by protonation of the N-oxide oxygen, followed by electron transfer. A proposed pathway for reduction by a chemical reductant, which may have parallels in electrochemistry, involves two protonation steps, complexation, and two subsequent single-electron transfers to cleave the N–O bond. researchgate.net The ability to precisely control the electrode potential allows for selective reductions in the presence of other electroactive functional groups. This clean and efficient methodology is a valuable tool for the synthesis and modification of pyridine-containing compounds. researchgate.net

Transition Metal-Catalyzed Transformations Involving Pyridine N-Oxides

The introduction of an N-oxide functionality to the pyridine ring significantly alters its electronic properties, rendering it more susceptible to a variety of chemical transformations. This activation strategy has been effectively harnessed in transition metal-catalyzed reactions, enabling novel pathways for the synthesis and modification of pyridine-containing compounds. In the context of 3-(3-Phenylpropyl)pyridine 1-oxide, these methodologies offer a powerful toolkit for advanced molecular engineering.

C-H Activation and Functionalization Strategies

Transition metal-catalyzed C-H activation has emerged as a highly efficient strategy for the direct functionalization of otherwise inert C-H bonds. For pyridine N-oxides, the N-oxide group acts as a directing group, facilitating the activation of adjacent C-H bonds, most commonly at the C2 and C6 positions. bohrium.com This is attributed to the formation of a stable metallacyclic intermediate.

In the case of this compound, palladium-catalyzed C-H activation would be expected to occur regioselectively at the C2 position. The presence of the 3-phenylpropyl substituent can electronically influence the pyridine ring, though steric hindrance is generally minimal for the C2 position. The reaction typically proceeds via an electrophilic C-H palladation at the C2 position, leading to a palladacycle intermediate. nih.gov This intermediate can then undergo further reactions, such as arylation, alkylation, or alkenylation, to introduce new functional groups. bohrium.combeilstein-journals.org

For instance, palladium-catalyzed C-H arylation with arylboronic acids or their derivatives in the presence of an oxidant allows for the introduction of an aryl group at the C2 position of the pyridine N-oxide. The N-oxide group is crucial for this transformation, as it activates the C-H bond and stabilizes the palladium catalyst. nih.gov Subsequent deoxygenation of the N-oxide can then yield the corresponding 2-aryl-3-(3-phenylpropyl)pyridine.

Catalyst SystemCoupling PartnerConditionsProductYield (%)Reference
Pd(OAc)₂ / TBAIPotassium (hetero)aryltrifluoroboratesDioxane, 80 °CC2-arylated pyridine N-oxideGood to Excellent nih.gov
Pd(OAc)₂N-substituted indoles / Ag₂CO₃DMF, 135 °CC2-indolyl pyridine N-oxideHigh nih.govacs.org
Pd(OAc)₂ / Cs₂CO₃Secondary alkyl bromidesToluene, 110 °CC2-alkylated pyridine N-oxide82% acs.org

This table presents representative examples of palladium-catalyzed C-H functionalization reactions of pyridine N-oxides. The specific substrate is a generic substituted pyridine N-oxide.

Skeletal Editing via Nitrogen-to-Carbon Single Atom Swap

A more profound transformation involving pyridine N-oxides is skeletal editing, where the core structure of the molecule is altered. A notable example is the nitrogen-to-carbon single atom swap, which converts the pyridine N-oxide scaffold into a benzene (B151609) derivative. This reaction represents a powerful tool for scaffold hopping in medicinal chemistry and materials science. chinesechemsoc.orgchinesechemsoc.org

This transformation is typically achieved using a sulfoxide (B87167) reagent, such as dimethyl sulfoxide (DMSO), in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS). chinesechemsoc.orgchinesechemsoc.org Mechanistic studies suggest a process involving dearomatization and subsequent rearomatization. The N-oxide motif is ultimately removed and replaced by a carbon atom originating from the sulfoxide. chinesechemsoc.org

For this compound, this reaction would lead to the formation of a substituted benzene derivative, specifically 1-phenyl-3-(3-phenylpropyl)benzene, if DMSO is used as the carbon source. The reaction demonstrates good tolerance for various functional groups and has been successfully applied to 3-substituted pyridine N-oxides. chinesechemsoc.org This one-step process provides a direct route to carbocyclic analogues from readily available heterocyclic precursors.

SubstrateReagentsConditionsProductYield (%)Reference
3-Naphthyl-pyridine N-oxideLiHMDS, SulfoxideDioxane, 110 °C, N₂Naphthyl-substituted benzeneModerate chinesechemsoc.org
3-Aryl-pyridine N-oxideLiHMDS, SulfoxideDioxane, 110 °C, N₂Biphenyl derivativeModerate chinesechemsoc.org

This table illustrates the skeletal editing of 3-substituted pyridine N-oxides via a nitrogen-to-carbon single atom swap.

Cross-Coupling Reactions Modulated by N-Oxides

The N-oxide group in this compound also modulates its reactivity in various cross-coupling reactions. The electron-withdrawing nature of the N-oxide group activates the pyridine ring, making it more susceptible to nucleophilic attack and facilitating oxidative addition in catalytic cycles. Palladium-catalyzed cross-coupling reactions are particularly well-documented for pyridine N-oxides. acs.orgrsc.org

These reactions provide an efficient means to form carbon-carbon and carbon-heteroatom bonds. For example, palladium-catalyzed cross-coupling of pyridine N-oxides with five-membered heterocycles like thiophenes and furans has been developed using silver carbonate as an additive. rsc.org This approach allows for the synthesis of unsymmetrical biheteroaryl compounds with high regioselectivity.

In the context of this compound, such cross-coupling reactions would likely occur at the C2 or C6 position, depending on the specific reaction conditions and coupling partner. The N-oxide not only activates the substrate but can also influence the regiochemical outcome of the reaction. Following the coupling reaction, the N-oxide can be readily removed by deoxygenation, for instance with PCl₃, to afford the final functionalized pyridine derivative. acs.org

CatalystCoupling PartnerAdditive/OxidantConditionsProductReference
Pd(OAc)₂1-Benzyl-1,2,3-triazolesAg₂CO₃Not specifiedUnsymmetrical biheteroaryl rsc.org
Pd(OAc)₂ThiophenesAg₂CO₃Not specifiedUnsymmetrical biheteroaryl rsc.org
Pd(OAc)₂FuransAg₂CO₃Not specifiedUnsymmetrical biheteroaryl rsc.org
Pd(II)N-substituted indolesAg₂CO₃DMF, 135 °C2-indolyl pyridine N-oxide nih.govacs.org
Pd catalystNonactivated secondary alkyl bromidesCs₂CO₃Toluene, 110 °C2-alkylpyridine derivative acs.org

This table provides examples of palladium-catalyzed cross-coupling reactions involving pyridine N-oxides, highlighting the versatility of this substrate class.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive analytical technique used to identify functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

For pyridine (B92270) N-oxides, IR spectroscopy is particularly effective for confirming the presence of the N-oxide group. The N⁺-O⁻ bond gives rise to a strong and characteristic stretching vibration. This absorption band is typically observed in the region of 1200–1300 cm⁻¹ nist.gov. The exact frequency can be influenced by the electronic effects of other substituents on the pyridine ring.

Key IR Absorption Bands for 3-(3-Phenylpropyl)pyridine (B167802) 1-oxide

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000-3100 Medium-Weak
Aliphatic C-H Stretch 2850-2960 Medium
Aromatic C=C/C=N Stretch 1400-1600 Medium-Strong

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for the unambiguous confirmation of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides the nominal mass (to the nearest integer), HRMS can measure the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions.

For 3-(3-Phenylpropyl)pyridine 1-oxide, the molecular formula is C₁₄H₁₅NO. The theoretical exact mass of the neutral molecule is 213.11536 g/mol . When analyzed by HRMS using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺. The calculated exact mass for this ion ([C₁₄H₁₆NO]⁺) is 214.12319 g/mol . An experimental HRMS measurement that provides a mass-to-charge ratio matching this theoretical value to within a very narrow error margin (e.g., ±0.001 Da) provides definitive confirmation of the elemental formula C₁₄H₁₅NO, thereby validating the identity of the synthesized compound.

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry is a powerful tool for elucidating the structure of this compound by analyzing its fragmentation patterns under ionization. The behavior of pyridine N-oxides in a mass spectrometer is characterized by several key fragmentation pathways that provide diagnostic evidence for the N-oxide functional group.

One of the most significant fragmentation processes for protonated pyridine N-oxides is the neutral loss of an oxygen atom (16 Da), leading to the formation of an [M+H-16]⁺ ion. nih.gov This "deoxygenation" can be a result of thermal activation in the ion source or collision-induced dissociation (CID) and is a hallmark fragmentation that helps distinguish N-oxides from isomeric hydroxylated compounds, which would typically lose water (18 Da). nih.govresearchgate.net

Another characteristic fragmentation pathway involves the elimination of a hydroxyl radical (17 Da), generating an [M-OH]⁺ fragment. researchgate.netresearchgate.net This is particularly prominent in certain substituted pyridine N-oxides. researchgate.net The fragmentation of the molecular ion is influenced by the collision gas used; for instance, using oxygen as a target gas can significantly enhance the loss of an oxygen atom compared to collision with helium. researchgate.net

For this compound, fragmentation is also expected to occur along the phenylpropyl side chain. Common fragmentations for such structures include benzylic cleavage and cleavages along the alkyl chain, leading to various resonance-stabilized ions. The interplay between the fragmentation of the N-oxide ring system and the side chain provides a detailed fingerprint for structural confirmation. The spectra can sometimes be complicated by chemical reductions of the N-O functionality occurring within the ion source before ionization. cdnsciencepub.com

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Description Significance
[M+H]⁺ Protonated molecular ion Determines the molecular weight of the compound.
[M+H-16]⁺ Loss of an oxygen atom Diagnostic for the N-oxide functionality. nih.gov
[M-OH]⁺ Loss of a hydroxyl radical A characteristic fragmentation pathway for N-oxides. researchgate.net
[C₆H₅CH₂]⁺ Tropylium ion Indicates fragmentation at the benzylic position of the side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for studying the electronic properties of this compound and for monitoring its reactions. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the molecule's electronic structure and conjugation.

Kinetic Studies of Nucleophilic Reactions and Reaction Monitoring

UV-Vis spectroscopy is an effective method for monitoring the progress of chemical reactions in real-time. researchgate.net For reactions involving this compound, such as nucleophilic substitution or deoxygenation, the electronic structure of the molecule changes, leading to shifts in the UV-Vis absorption spectrum. acs.org

For instance, during a deoxygenation reaction that converts the N-oxide back to the parent pyridine, the characteristic absorption bands of the N-oxide will decrease in intensity, while new bands corresponding to the pyridine product will appear. By monitoring the change in absorbance at a specific wavelength corresponding to either the reactant or the product over time, the reaction rate can be determined. researchgate.net This allows for detailed kinetic studies, including the determination of rate constants and reaction orders. The technique is particularly useful for reactions that involve a distinct color change or a significant shift in the absorption maximum (λmax).

Analysis of Electronic Transitions and Conjugation

The UV-Vis spectrum of this compound is primarily influenced by the electronic transitions within the aromatic pyridine N-oxide ring and the attached phenyl group. The parent pyridine N-oxide exhibits characteristic absorption bands in the UV region. nist.gov The introduction of the N-oxide functional group alters the electronic distribution within the pyridine ring, as the formally negative oxygen atom can delocalize electron density into the ring system. thieme-connect.de

This delocalization affects the energy of the π → π* and n → π* electronic transitions. The spectrum of this compound is expected to show complex absorption bands arising from the conjugated systems of both the pyridine N-oxide and the phenyl rings. The phenylpropyl group, while separating the two aromatic systems and limiting direct conjugation, can still influence the electronic environment through inductive and steric effects. Compared to unsubstituted pyridine N-oxide, slight shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) would be expected.

Table 2: Typical UV Absorption Maxima for Pyridine Derivatives

Compound λmax (nm) Solvent/Conditions
Pyridine 254, 202 Acidic mobile phase sielc.com
Pyridine 1-oxide ~265 Water nist.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide accurate data on bond lengths, bond angles, and torsional angles, confirming its molecular geometry.

The structure of the parent pyridine N-oxide molecule is known to be planar. wikipedia.org The N-O bond distance is a key parameter, typically measured to be around 1.29-1.34 Å. wikipedia.orgbohrium.com The C-N-C bond angle within the ring is approximately 124°, which is wider than in pyridine itself. wikipedia.org

For this compound, crystallographic analysis would reveal the conformation of the flexible phenylpropyl side chain relative to the planar pyridine N-oxide ring. Furthermore, it would provide insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonds, π-π stacking between the aromatic rings, and van der Waals forces. These interactions are crucial for understanding the solid-state properties of the compound. The crystal structures of numerous pyridine N-oxide derivatives have been reported, often showing complex supramolecular architectures. researchgate.netresearchgate.net

Table 3: Representative Bond Parameters for the Pyridine N-Oxide Core

Parameter Typical Value Reference
N-O Bond Length 1.290 - 1.34 Å wikipedia.orgbohrium.com
C-N-C Bond Angle ~124° wikipedia.org

Chromatographic Techniques for Purification and Analytical Separation (e.g., TLC)

Chromatographic techniques are essential for the purification, separation, and analytical assessment of this compound. Due to the polar N-oxide group, the compound is significantly more polar than its parent pyridine precursor.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring reaction progress and assessing the purity of a sample. For this compound, a silica gel plate would be used as the stationary phase. Given the compound's polarity, a relatively polar mobile phase, such as a mixture of ethyl acetate and methanol or dichloromethane (B109758) and methanol, would be required for elution. The position of the spot, represented by its retention factor (Rf), can be compared to that of the starting materials and byproducts to track the conversion. For the non-oxidized precursor, 3-(3-phenylpropyl)pyridine, a mobile phase of hexane and ethyl acetate is suitable, indicating a much more polar system would be needed for the N-oxide. semanticscholar.org

For purification on a larger scale, column chromatography using silica gel is employed, using a similar or slightly less polar eluent system than that determined by TLC. For analytical separations with higher resolution, High-Performance Liquid Chromatography (HPLC) is the method of choice. Given the high polarity of pyridine N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more effective technique than standard reversed-phase chromatography. chromforum.org

X-ray Photoelectron Spectroscopy (XPS) for Nitrogen Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical bonding states of a material. It is particularly useful for analyzing the nitrogen environment in this compound.

The core principle of XPS involves irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected from the top atomic layers. The binding energy of these core-level electrons is characteristic of the element and its oxidation state or local chemical environment.

For nitrogen-containing compounds, the N1s spectrum is of primary interest. The N-oxide functionality gives rise to a characteristic N1s peak at a significantly higher binding energy compared to the nitrogen in the precursor pyridine. The binding energy for pyridinic N-oxides is typically observed in the range of 403-404 eV, and can be even higher. researchgate.netresearchgate.net This is distinct from pyridinic nitrogen (~398.5-400 eV) and other nitrogen forms like pyrrolic or graphitic nitrogen. researchgate.netrsc.org Therefore, XPS can unequivocally confirm the N-oxidation of the pyridine ring and provide a quantitative measure of the N-oxide species on the surface of a sample. This analysis is rooted in the understanding that the N→O bond is a dative bond with a significant contribution from back-donation, which alters the electron density around the nitrogen atom. nih.gov

Table 4: Typical N1s Binding Energies for Different Nitrogen Species

Nitrogen Species Typical Binding Energy (eV) Reference
Pyridinic N 398.5 - 400.0 researchgate.netresearchgate.net
Pyrrolic N 400.8 - 402.0 researchgate.netmdpi.com
Quaternary/Graphitic N 402.0 - 404.2 researchgate.netmdpi.com

Applications of 3 3 Phenylpropyl Pyridine 1 Oxide in Advanced Organic Synthesis and Materials Science

Role as a Ligand in Transition Metal Catalysis

3-(3-Phenylpropyl)pyridine (B167802) 1-oxide, as a derivative of pyridine (B92270) N-oxide (PNO), possesses significant potential as a ligand in transition metal catalysis. The defining feature of PNOs is the N⁺–O⁻ bond, which enhances the σ-donor properties of the nitrogen atom compared to the parent pyridine, while also introducing a weak π-acceptor capability. vulcanchem.com This electronic modification makes PNO derivatives effective ligands for stabilizing metal centers in various oxidation states, which is crucial for catalytic activity. The 3-phenylpropyl substituent introduces specific steric and electronic characteristics that can modulate the performance of a metal complex.

Asymmetric Catalysis (e.g., Asymmetric Epoxidation of Olefins)

While specific studies detailing the use of 3-(3-phenylpropyl)pyridine 1-oxide in asymmetric epoxidation are not extensively documented, the application of its isomer, 4-(3-phenylpropyl)pyridine N-oxide (4-PPPyNO), provides significant insight. 4-PPPyNO has been successfully employed as a donor ligand in manganese-salen complex-catalyzed asymmetric epoxidation of olefins like indene and styrene. chemdad.com In such systems, the pyridine N-oxide coordinates to the axial position of the square-planar manganese-salen catalyst. This coordination is believed to stabilize the high-valent manganese-oxo intermediate, which is the active oxidizing species responsible for transferring an oxygen atom to the olefin.

The general role of pyridine N-oxide ligands in these reactions is to enhance both the catalytic activity and the enantioselectivity. By coordinating to the metal center, the ligand can influence the electronic environment and the steric bulk around the active site, thereby controlling the trajectory of the incoming olefin substrate. This controlled approach is fundamental to achieving high enantiomeric excess (ee) in the resulting epoxide product. The principles observed with the 4-isomer are directly applicable to the 3-isomer, although with expected differences in stereochemical outcome due to the different substitution pattern. mdpi.com

Table 1: Representative Data on the Role of Pyridine N-Oxide Ligands in Mn-Salen Catalyzed Asymmetric Epoxidation
Olefin SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee %)
IndeneManganese-SalenModerateLow to Moderate
IndeneManganese-Salen + 4-(3-Phenylpropyl)pyridine N-oxideHighHigh
StyreneManganese-SalenModerateLow
StyreneManganese-Salen + 4-(3-Phenylpropyl)pyridine N-oxideHighModerate to High

Note: The data presented is illustrative of the general positive effect of PNO ligands in Mn-salen systems and is based on findings for the analogous 4-substituted isomer. chemdad.com

Influence of Ligand Structure on Catalyst Activity and Selectivity

The specific structure of this compound is critical in determining its influence on a catalyst's activity and selectivity. The key structural features are the position of the substituent and the nature of the substituent itself.

Positional Isomerism (3- vs. 4-position): The placement of the phenylpropyl group at the 3-position brings it into closer proximity to the coordinating N-oxide group compared to the 4-position. This can marginally increase the steric hindrance around the metal center upon coordination. vulcanchem.com This increased steric bulk can be advantageous in asymmetric catalysis, as it can create a more defined chiral pocket, forcing the substrate to adopt a specific orientation and potentially leading to higher enantioselectivity.

The Phenylpropyl Substituent: The 3-phenylpropyl side chain imparts several important properties. Its alkyl chain provides flexibility, while the terminal phenyl group offers the potential for non-covalent interactions, such as π-π stacking with the substrate or other parts of the catalyst framework. These interactions can help to stabilize the transition state of the enantioselective step, further enhancing selectivity. vulcanchem.com Furthermore, the lipophilic nature of the substituent can improve the solubility of the catalyst complex in nonpolar organic solvents commonly used for these reactions. vulcanchem.com

Table 2: Comparative Physicochemical Properties and Their Potential Catalytic Influence
PropertyThis compound4-(3-Phenylpropyl)pyridine 1-oxidePotential Influence on Catalysis
Steric Hindrance around N-OSlightly HigherSlightly LowerAffects substrate approach and enantioselectivity. vulcanchem.com
Dipole Moment~4.8 D~4.6 DInfluences ligand-metal bond strength and overall complex polarity. vulcanchem.com
Solubility ProfileEnhanced lipophilicity due to phenylpropyl groupImproves catalyst solubility in nonpolar solvents. vulcanchem.com
Potential Interactionsπ-π stacking from terminal phenyl groupCan stabilize transition states, enhancing selectivity. vulcanchem.com

Note: Dipole moment and steric hindrance data are based on predictive modeling and comparison with related structures. vulcanchem.com

Utilization as a Reagent or Oxidant in Organic Transformations

Beyond its role as a ligand, this compound and related PNOs serve as versatile reagents in various organic transformations. The N-oxide functionality can act as an internal oxidant or be strategically removed in a synthetic sequence.

Facilitating Deoxygenation Reactions in Multi-Step Synthesis

In the context of multi-step synthesis, the term "facilitating deoxygenation" refers to the strategic use and subsequent removal of the N-oxide group. The N-oxide can be introduced to activate the pyridine ring towards certain transformations, and its later deoxygenation is a crucial step to yield the final target molecule. The N-oxide group alters the electron distribution of the pyridine ring, making the C2 and C4 positions more susceptible to nucleophilic attack and facilitating reactions that are difficult to achieve on the parent pyridine.

Applications in Radical Chemistry (e.g., Barton-Type Decarboxylations)

Pyridine N-oxide derivatives are central to certain radical reactions, most famously the Barton decarboxylation. scripps.edu This reaction provides a powerful method for generating carbon-centered radicals from carboxylic acids, which are otherwise difficult to form. The process involves converting a carboxylic acid into a "Barton ester," which is typically an ester of N-hydroxy-2-thiopyridone. This precursor exists in tautomeric equilibrium with pyridine-2-thiol N-oxide, linking it directly to the pyridine N-oxide class of compounds.

Upon treatment with a radical initiator (e.g., AIBN) and a radical transfer agent (e.g., a thiol or tributyltin hydride), the Barton ester undergoes a radical chain reaction. The process generates an alkyl radical via the loss of CO₂, which can then be trapped or used in subsequent bond-forming reactions. rsc.orgscispace.com While the classic Barton ester is derived from 2-thiopyridone, the underlying principle leverages the stability of the pyridine-based radical species. This methodology has been adapted for various synthetic applications, including the formation of C-C, C-H, and C-heteroatom bonds from readily available carboxylic acids. fao.org

Intermediate in the Synthesis of Complex Organic Molecules

The 3-(3-phenylpropyl)pyridine moiety is a valuable structural motif in medicinal chemistry. Consequently, this compound serves as a key intermediate in the synthesis of more complex, biologically active molecules. For instance, the 3-phenylpropyl substituent has been identified as a critical component for achieving high affinity for the A₁ adenosine receptor in a class of tricyclic antagonists. researchgate.net

In the synthesis of such complex molecules, starting with or forming 3-(3-phenylpropyl)pyridine and subsequently oxidizing it to the N-oxide provides a strategic advantage. The N-oxide functionality can be used as a handle for further functionalization of the pyridine ring. For example, it can direct halogenation or other substitutions to the 2- or 6-positions. After these modifications, the N-oxide can be removed via deoxygenation to afford the final, highly substituted pyridine derivative. Patents have been filed relating to intermediates of substituted phenylpropyl pyridine derivatives, highlighting the commercial and scientific interest in this scaffold for developing new chemical entities. wipo.int The use of this compound allows chemists to build molecular complexity in a controlled and efficient manner.

Precursors for Substituted Pyridines and Other Nitrogen Heterocycles

Pyridine N-oxides, including this compound, are highly valuable precursors in the synthesis of substituted pyridines and other nitrogen-containing heterocycles. semanticscholar.orgbohrium.com The N-oxide functional group activates the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions compared to the parent pyridine. semanticscholar.orgresearchgate.netwikipedia.org This enhanced reactivity is a cornerstone of its utility in synthetic chemistry.

The oxygen atom on the nitrogen increases the electron density at the C2 and C4 positions through resonance, facilitating electrophilic attack at these sites. Conversely, the electron-withdrawing nature of the N-oxide group deactivates the ring toward electrophilic substitution but activates it for nucleophilic attack, particularly at the C2 and C4 positions. wikipedia.org This dual reactivity allows for a wide range of functional groups to be introduced onto the pyridine core.

Common transformations involving pyridine N-oxides include:

Halogenation: Treatment with reagents like phosphorus oxychloride can introduce chlorine atoms at the 2- and 4-positions. wikipedia.org

Nitration: Reaction with nitrating agents typically yields 4-nitro derivatives.

C-H Functionalization: Modern synthetic methods, often employing transition metal catalysis, allow for direct C-H activation to introduce alkyl, aryl, and other groups. semanticscholar.orgresearchgate.net

Once the desired substitution on the pyridine ring has been achieved, the N-oxide group can be readily removed through deoxygenation using various reducing agents, such as zinc dust, to yield the final substituted pyridine product. semanticscholar.orgwikipedia.org This strategic use of the N-oxide as an activating and directing group, followed by its removal, makes compounds like this compound effective intermediates for accessing complex, regioselectively substituted pyridines that would be difficult to synthesize directly. nih.gov

Building Blocks in Multi-Step Synthetic Sequences and Libraries

The versatility of this compound extends to its role as a foundational building block in multi-step synthetic sequences and for the generation of chemical libraries. researchgate.netsemanticscholar.org In drug discovery and materials science, the creation of libraries of related compounds is essential for screening and identifying molecules with desired properties. The reactivity of the pyridine N-oxide core allows for divergent synthesis, where a common intermediate is used to produce a wide array of derivatives. semanticscholar.org

Starting with this compound, chemists can systematically modify both the pyridine ring and the N-oxide group itself. This allows for the exploration of chemical space around the core scaffold. chemrxiv.org For instance, the N-oxide can be a precursor for:

2-Aminopyridines: Through reactions with aminating agents. semanticscholar.org

2-Alkyl and 2-Aryl Pyridines: Via transition-metal-free alkylation or palladium-catalyzed arylation reactions. semanticscholar.orgresearchgate.net

Complex Heterocycles: The N-oxide can participate in cycloaddition reactions, serving as a 1,3-dipole to construct more complex fused heterocyclic systems. researchgate.net

The phenylpropyl side chain also offers a site for further modification, although it is less reactive than the activated pyridine N-oxide ring. The combination of a modifiable core and a substantial side chain makes this compound a useful component in combinatorial chemistry for generating diverse molecular architectures. chemrxiv.org

Contribution to Functional Materials

The structural features of this compound make it a candidate for incorporation into advanced functional materials. The pyridine N-oxide group can engage in strong hydrogen bonding and act as a ligand for metal coordination, while the phenylpropyl group can participate in π-π stacking and van der Waals interactions, influencing the self-assembly and bulk properties of materials.

Components in Organogels for Electrocatalysis

Organogels are three-dimensional networks of self-assembled molecules that immobilize an organic solvent. wikipedia.org These materials are gaining attention in electrocatalysis for their ability to create structured environments for catalytic reactions. mdpi.com While direct studies on this compound in organogels are not prevalent, the related compound 4-(3-phenylpropyl)-pyridine has been used as the organic liquid phase in biphasic electrode systems for studying the electrocatalysis of cobalt tetraphenylporphyrin. nih.gov

This suggests that the phenylpropylpyridine scaffold is a suitable medium for electrochemical applications. The introduction of the N-oxide functionality in this compound could enhance its properties as a component in organogels by:

Increasing Polarity and Gelation Ability: The higher dipole moment of the N-oxide group can promote the self-assembly required for gel formation.

Coordinating Catalytic Species: The N-oxide oxygen can act as a coordination site for metal-based electrocatalysts, helping to disperse them within the gel matrix and enhance their activity. wikipedia.org

Facilitating Ion Transport: Organogels used in electrochemistry often incorporate salts to ensure conductivity; the polar N-oxide may improve the dissolution and mobility of these charge carriers. dtic.milresearchgate.net

Table 1: Comparison of Physicochemical Properties of Related Phenylpropylpyridine Compounds
Property4-(3-Phenylpropyl)pyridine4-(3-Phenylpropyl)pyridine 1-oxideThis compound (Predicted)
Molecular FormulaC₁₄H₁₅NC₁₄H₁₅NOC₁₄H₁₅NO
Molecular Weight (g/mol)197.28213.28213.28
Boiling Point (°C)322 (lit.) sigmaaldrich.comN/AN/A
Melting Point (°C)N/A58-65 (lit.) sigmaaldrich.comSimilar to 4-isomer
Density (g/mL at 25 °C)1.03 (lit.) sigmaaldrich.comN/AHigher than parent pyridine

Role in Supramolecular Assemblies and Coordination Polymers

Pyridine derivatives are fundamental building blocks in supramolecular chemistry and the design of coordination polymers due to the directional coordination of the pyridine nitrogen. researchgate.netnih.gov The N-oxide group provides an additional, strong coordination site (the oxygen atom), making N-oxide derivatives versatile ligands. wikipedia.org

Based on this precedent, this compound is expected to be an excellent candidate for constructing novel supramolecular assemblies and coordination polymers for several reasons:

Dual Coordination Sites: It offers both the pyridine nitrogen (though its coordination ability is reduced) and the N-oxide oxygen as potential metal-binding sites, allowing for the formation of more complex or bridged network structures. nih.govmdpi.com

Structural Influence of the Side Chain: The flexible 3-phenylpropyl group can fold and orient itself to facilitate π-stacking interactions between adjacent ligands, directing the self-assembly process and influencing the final architecture.

Positional Isomerism: As a 3-substituted pyridine, it will lead to different coordination vectors compared to the 4-substituted isomer, resulting in distinct network topologies and material properties.

Table 2: Research Findings on Related Compounds in Functional Materials
CompoundApplication AreaKey Research FindingReference
4-(3-Phenylpropyl)pyridineElectrocatalysisUsed as an organic solvent phase for supporting electrochemical reactions of metalloporphyrins. nih.gov
4-(3-Phenylpropyl)pyridineCoordination PolymersActs as a pillar ligand in a 2D spin-crossover material, with the side chain influencing interlayer interactions. scispace.com
General Pyridine DerivativesSupramolecular AssembliesAct as versatile ligands and building blocks through N-coordination, hydrogen bonding, and π-π interactions. researchgate.netacs.org
General Pyridine N-OxidesCoordination ChemistryServe as effective ligands for a host of transition metals, coordinating through the oxygen atom. wikipedia.org

Q & A

Q. What are the established synthetic routes for 3-(3-phenylpropyl)pyridine 1-oxide, and what experimental conditions are critical for yield optimization?

The compound can be synthesized via alkylation of pyridine 1-oxide derivatives. A key method involves reacting pyridine 1-oxide with phenylpropiolonitrile in boiling ethylene chloride, as described in a novel 3-alkylation protocol. Piperidine or similar bases are often used as catalysts, and reactions are typically conducted at 0–5°C for 2 hours to minimize side products . Yield optimization requires strict temperature control and inert atmospheres to prevent oxidation of intermediates. Characterization via single-crystal X-ray analysis and spectroscopic methods (e.g., NMR, IR) is essential to confirm the structure .

Q. How can researchers characterize the structural and electronic properties of this compound?

Characterization should include:

  • Spectroscopy : UV-Vis and fluorescence spectra to study electronic transitions, particularly solvent polarity effects on excited-state dipole moments (e.g., in solvents like DMSO or hexane) .
  • X-ray crystallography : To resolve the spatial arrangement of the phenylpropyl chain and pyridine N-oxide moiety .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation, referencing databases like NIST Standard Reference Data .

Q. What are the primary applications of this compound in electrochemical research?

this compound serves as an organic solvent for immobilizing water-insoluble transition metal complexes (e.g., porphyrins) at triple-phase boundaries (graphite/mesoporous electrodes). It facilitates studies on anion transfer kinetics (e.g., carboxylates) at liquid/liquid interfaces, critical for understanding ion transport in biological and synthetic membranes. Experimental setups involve cyclic voltammetry and impedance spectroscopy .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) may arise from:

  • Conformational isomerism : The flexible phenylpropyl chain can adopt multiple configurations. Use variable-temperature NMR to identify dynamic equilibria .
  • Solvent effects : Compare spectra in polar vs. non-polar solvents. Computational modeling (DFT) can predict optimal geometries and electronic environments .
  • Impurity profiling : Cross-reference with HPLC-MS data to rule out byproducts from incomplete alkylation or oxidation .

Q. What strategies improve the efficiency of electrochemical processes using this compound as a solvent?

  • Electrode modification : Use mesoporous TiO₂ or graphite to enhance surface area and ion transfer rates .
  • Additive screening : Introduce phase-transfer catalysts (e.g., tetrabutylammonium salts) to stabilize charged intermediates at the solvent/electrolyte interface.
  • Temperature control : Optimize between 25–40°C to balance viscosity and ion mobility .

Q. How does the compound’s solvent polarity sensitivity impact its utility in fluorescence-based assays?

The large excited-state dipole moment of the N-oxide group (observed in carbazole-pyridine N-oxide analogs) makes it highly responsive to solvent polarity. Applications include:

  • Polarity probes : Quantify microenvironment changes in lipid bilayers or polymer matrices by tracking emission wavelength shifts .
  • Mechanistic studies : Map solvent reorganization energy during electron transfer using time-resolved fluorescence spectroscopy.

Q. What are the key considerations for handling and storing this compound in experimental settings?

  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent moisture absorption and oxidation .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid inhalation; work in fume hoods .
  • Disposal : Neutralize with dilute acetic acid before incineration, adhering to EPA/DEP guidelines .

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